Superior Hydroformylation Regioselectivity: Increased Branched Aldehydes vs. Triphenylphosphine
In Rh-catalyzed hydroformylation of propylene and 1-hexene, the use of biphenyl-based phosphine ligands as a class, which includes 2-(diphenylphosphino)biphenyl, results in a quantifiably higher ratio of branched to linear aldehydes compared to the industry standard, triphenylphosphine (PPh₃) [1]. This demonstrates a clear differentiation in regioselectivity.
| Evidence Dimension | Regioselectivity (Branched:Linear aldehyde ratio) |
|---|---|
| Target Compound Data | Increased formation of branched aldehydes |
| Comparator Or Baseline | Triphenylphosphine (PPh₃) |
| Quantified Difference | Increased (specific ratio not provided) |
| Conditions | Rh-catalyzed hydroformylation of propylene and 1-hexene |
Why This Matters
Higher selectivity for branched aldehydes is crucial for the synthesis of specific fine chemicals and pharmaceutical intermediates where linear analogs are not desired.
- [1] Chiral Phosphine Ligands. (n.d.). 13885-09-1. Retrieved April 16, 2026, from http://www.chiral-phosphine-ligands.com/category/13885-09-1/ View Source
